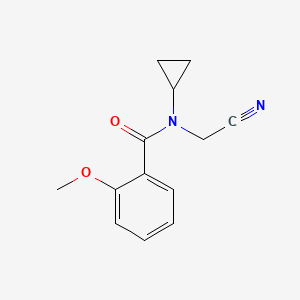![molecular formula C21H16N4O2 B2713670 (7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)(3-phenylbenzo[c]isoxazol-5-yl)methanone CAS No. 1798040-44-4](/img/structure/B2713670.png)
(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)(3-phenylbenzo[c]isoxazol-5-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(7,8-Dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)(3-phenylbenzo[c]isoxazol-5-yl)methanone is an intricate organic compound that attracts significant interest due to its unique structure and potential applications in various scientific fields. The molecular complexity combines both pyrido[4,3-d]pyrimidine and benzo[c]isoxazole frameworks, which endows it with distinct chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of this compound can be a multi-step process involving the formation of the pyrido[4,3-d]pyrimidine and benzo[c]isoxazole moieties separately, followed by their conjugation:
Step 1: : Formation of the pyrido[4,3-d]pyrimidine core, typically involving cyclization reactions starting from appropriately substituted pyridine derivatives under acidic conditions.
Step 2: : Formation of the benzo[c]isoxazole ring, often achieved via nitrile oxide cycloaddition (1,3-dipolar cycloaddition) involving suitable benzene derivatives.
Step 3: : Coupling of the two fragments, facilitated by catalytic conditions that favor C-N bond formation, such as palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
In industrial settings, the production of this compound would focus on optimizing yield and purity, which involves:
Scaling up the laboratory synthesis techniques while ensuring consistent reaction conditions.
Employing continuous flow reactors to improve reaction efficiency and control.
Utilizing advanced purification methods such as chromatography and recrystallization to achieve the desired product purity.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: : The compound can undergo oxidation at various positions, potentially affecting the benzo[c]isoxazole moiety.
Reduction: : Reduction reactions might target specific functional groups within the compound, altering its electronic properties.
Substitution: : Electrophilic and nucleophilic substitution reactions can be employed to modify the aromatic rings, introducing new functionalities.
Common Reagents and Conditions
Oxidizing agents: : KMnO4, CrO3
Reducing agents: : LiAlH4, NaBH4
Substitution reagents: : Halogens, nucleophiles like NH3, RNH2
Major Products Formed
The products vary based on the specific reaction conditions but can include:
Oxidized derivatives with altered redox properties.
Reduced forms with potentially different biological activity.
Substituted compounds with new functional groups enhancing their applicability.
Wissenschaftliche Forschungsanwendungen
This compound's structure lends itself to various applications across different fields:
Chemistry: : Used as a building block in the synthesis of complex organic molecules.
Biology: : Studies on its biological activity suggest potential as an enzyme inhibitor or a signaling molecule.
Medicine: : Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: : Employed in the development of advanced materials with specific electronic and structural properties.
Wirkmechanismus
The compound’s mechanism of action often involves interactions with specific molecular targets, such as:
Enzyme binding: : Inhibition of enzymatic activity by fitting into the active site and blocking substrate access.
Pathway modulation: : Interfering with biological pathways, affecting cellular processes like signaling and metabolism. These interactions can lead to various biological effects, depending on the precise molecular context.
Vergleich Mit ähnlichen Verbindungen
Compared to other compounds in the same class, (7,8-Dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)(3-phenylbenzo[c]isoxazol-5-yl)methanone stands out due to its unique combination of heterocyclic rings, which imparts distinct properties. Similar compounds include:
Pyrido[4,3-d]pyrimidine derivatives with different substituents.
Benzo[c]isoxazole analogs with varying functional groups. Each of these has its own set of characteristics, but none quite match the specific profile of this compound.
Eigenschaften
IUPAC Name |
7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-6-yl-(3-phenyl-2,1-benzoxazol-5-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N4O2/c26-21(25-9-8-18-16(12-25)11-22-13-23-18)15-6-7-19-17(10-15)20(27-24-19)14-4-2-1-3-5-14/h1-7,10-11,13H,8-9,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OATDENUZOYQVAN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CN=CN=C21)C(=O)C3=CC4=C(ON=C4C=C3)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Bromo-13,13-dimethyl-6,11-di(naphthalen-2-yl)-13h-indeno[1,2-b]anthracene](/img/structure/B2713589.png)




![N-(2-(cyclohex-1-en-1-yl)ethyl)-2-methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2713596.png)
![2-[(3,4-Dichlorophenyl)sulfanyl]-5-[3-(trifluoromethyl)phenyl]nicotinonitrile](/img/structure/B2713599.png)

![3-[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]propanoic acid](/img/structure/B2713603.png)



![8-[4-(furan-2-carbonyl)piperazin-1-yl]-1,3-dimethyl-7-{2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]ethyl}-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2713610.png)
